methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride
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Overview
Description
Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclo[3.1.0]hexane core, which imparts distinct chemical and physical properties. It is often used in the synthesis of pharmaceuticals and other bioactive molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis. This method is efficient and yields the desired bicyclic structure with high specificity .
Starting Materials: The synthesis begins with bromoacetyl bromide and 3-methyl-2-butenol.
Intermediate Formation: Bromoacetyl bromide reacts with 3-methyl-2-butenol in the presence of sodium bicarbonate to form bromoacetate.
Cyclopropanation: The bromoacetate undergoes intramolecular cyclopropanation catalyzed by ruthenium (II) to form the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its role in the development of new drugs, particularly those targeting neurological and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with similar structural features but different functional groups.
Bicyclo[2.1.1]hexane: A related bicyclic structure with different ring sizes and substitution patterns.
Uniqueness
Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride is unique due to its specific bicyclic framework and functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of pharmaceuticals and other bioactive molecules, where precise control over molecular structure is crucial.
Properties
CAS No. |
2758001-34-0 |
---|---|
Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
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